molecular formula C16H20N4O3 B14870060 6-(4-ethoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one

6-(4-ethoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one

Cat. No.: B14870060
M. Wt: 316.35 g/mol
InChI Key: VSVRQYPDCAMKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-ethoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a triazine ring, and an ethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the triazine intermediate.

    Attachment of the Ethoxybenzyl Group: The ethoxybenzyl group is attached through a Friedel-Crafts alkylation reaction, where an ethoxybenzyl halide reacts with the triazine-morpholine intermediate in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-ethoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-ethoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream processes.

Comparison with Similar Compounds

Similar Compounds

    6-(4-methoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one: Similar structure with a methoxy group instead of an ethoxy group.

    6-(4-ethoxyphenyl)-3-morpholino-1,2,4-triazin-5(4H)-one: Similar structure with an ethoxyphenyl group instead of an ethoxybenzyl group.

Uniqueness

6-(4-ethoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one is unique due to the presence of the ethoxybenzyl group, which imparts distinct chemical properties and potential applications. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C16H20N4O3

Molecular Weight

316.35 g/mol

IUPAC Name

6-[(4-ethoxyphenyl)methyl]-3-morpholin-4-yl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C16H20N4O3/c1-2-23-13-5-3-12(4-6-13)11-14-15(21)17-16(19-18-14)20-7-9-22-10-8-20/h3-6H,2,7-11H2,1H3,(H,17,19,21)

InChI Key

VSVRQYPDCAMKJF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.